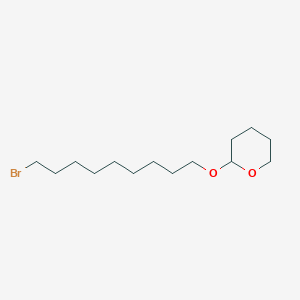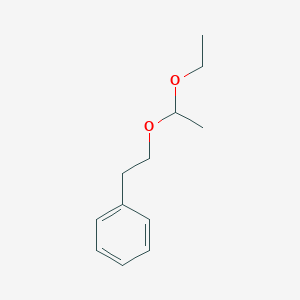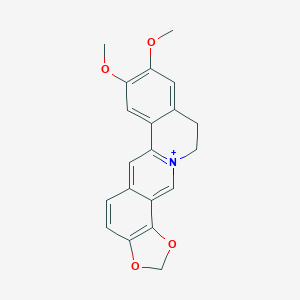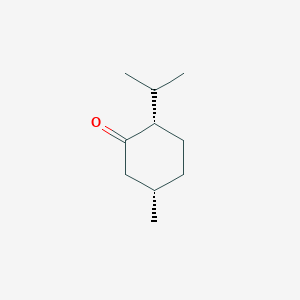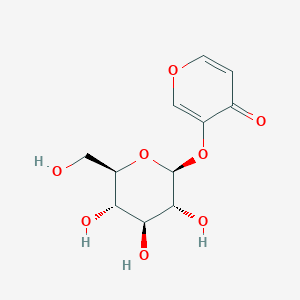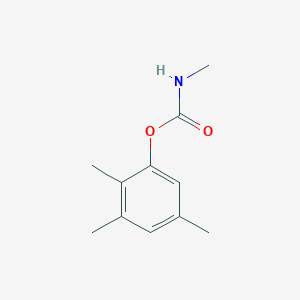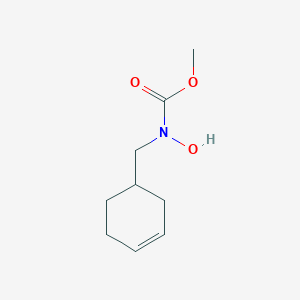
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate, also known as MCC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. MCC is a white crystalline solid that is soluble in most organic solvents and has a molecular formula of C11H17NO3. In
Applications De Recherche Scientifique
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has also been studied for its potential use as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors, which have shown promise in the treatment of cancer.
Mécanisme D'action
The mechanism of action of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is not fully understood. However, it is believed that Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate acts as a prodrug, which is converted into the active form, hydroxamic acid, in vivo. Hydroxamic acid is known to inhibit histone deacetylase enzymes, which play a role in regulating gene expression. By inhibiting these enzymes, Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has the potential to modulate gene expression and affect cellular processes.
Effets Biochimiques Et Physiologiques
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis. It has also been studied for its potential use as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors, which have shown promise in the treatment of cancer. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate in lab experiments is its high purity, which allows for accurate and reproducible results. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is also soluble in most organic solvents, which makes it easy to work with in the lab. However, one limitation of using Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate. One potential direction is the development of new prodrugs based on Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate for the delivery of hydroxamic acid-based histone deacetylase inhibitors. Another potential direction is the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate as a potential treatment for other inflammatory diseases, such as multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to produce high yields of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate with high purity. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been studied for its potential applications in the treatment of inflammatory diseases and as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors. While Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has several advantages for use in lab experiments, its relatively high cost may limit its use in certain research settings. There are several future directions for the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate, including the development of new prodrugs and the study of its potential applications in the treatment of other inflammatory diseases.
Méthodes De Synthèse
The synthesis method of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate involves the reaction between cyclohex-3-en-1-ylmethanol and methyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to obtain Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate. This method has been optimized to produce high yields of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate with high purity.
Propriétés
Numéro CAS |
136738-33-5 |
|---|---|
Nom du produit |
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate |
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
methyl N-(cyclohex-3-en-1-ylmethyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C9H15NO3/c1-13-9(11)10(12)7-8-5-3-2-4-6-8/h2-3,8,12H,4-7H2,1H3 |
Clé InChI |
ZHVWBOXIGFWSJG-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CC1CCC=CC1)O |
SMILES canonique |
COC(=O)N(CC1CCC=CC1)O |
Synonymes |
Carbamic acid, (3-cyclohexen-1-ylmethyl)hydroxy-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



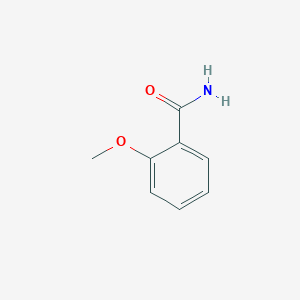
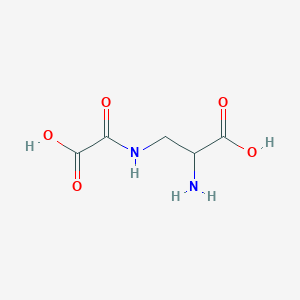
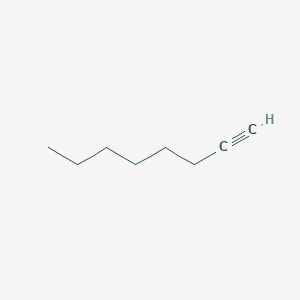
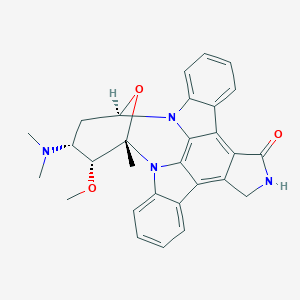
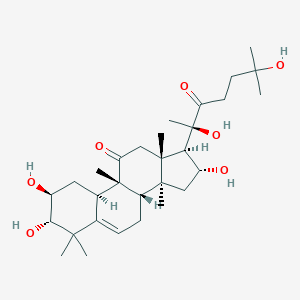
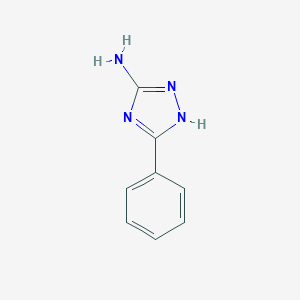
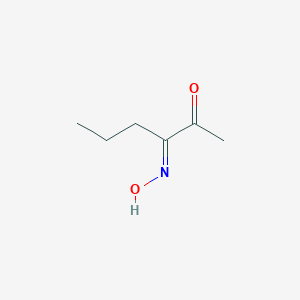
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
